(R)-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an adamantane moiety, a diphenylphosphanyl group, and a xanthene derivative, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the adamantane moiety, the introduction of the diphenylphosphanyl group, and the coupling with the xanthene derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of advanced catalysts can be employed to achieve efficient production. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity and selectivity.
Biology
In biological research, this compound may be explored for its potential as a molecular probe or drug candidate. Its ability to interact with specific biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its use in drug development, particularly for conditions that require targeted molecular interactions.
Industry
In the industrial sector, ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups and stereochemistry. This combination provides distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C43H50NO2PS |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H50NO2PS/c1-41(2,3)48(45)44(6)40(43-26-29-23-30(27-43)25-31(24-29)28-43)34-19-13-20-35-38(34)46-39-36(42(35,4)5)21-14-22-37(39)47(32-15-9-7-10-16-32)33-17-11-8-12-18-33/h7-22,29-31,40H,23-28H2,1-6H3/t29?,30?,31?,40-,43?,48?/m1/s1 |
InChI Key |
HSEMHHXXQZSRQO-QHYPFJKWSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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